molecular formula C5H10F3NO B8387203 1,1,1-Trifluoro-4-methylamino-2-butanol

1,1,1-Trifluoro-4-methylamino-2-butanol

Cat. No. B8387203
M. Wt: 157.13 g/mol
InChI Key: JHUAPLABIXXKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-4-methylamino-2-butanol is a useful research compound. Its molecular formula is C5H10F3NO and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

1,1,1-trifluoro-4-(methylamino)butan-2-ol

InChI

InChI=1S/C5H10F3NO/c1-9-3-2-4(10)5(6,7)8/h4,9-10H,2-3H2,1H3

InChI Key

JHUAPLABIXXKOH-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4,4,4-trifluoro-3-hydroxybutyl)carbamic acid tert-butyl ester (0.55 g, 2.26 mmol) in THF (21 mL) was treated with lithium aluminium hydride (0.321 g, 8.46 mmol) at ambient temperature, followed by refluxing for 3 h. The mixture was cooled to ambient temperature and carefully quenched with excess sodium sulphalte decahydrate. Additional THF and diethyl ether were added to aid stirring. The mixture was filtered through a bed of Celite™ and the filtrate was evaporated to a white solid. The solid was purified by silica gel chromatography, eluting with 10% 2M ammonia in methanol/90% dichloromethane and 20% 2M ammonia in methanol/80% dichloromethane (v/v), to give the product as a white solid (0.218 g, 61%).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Yield
61%

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